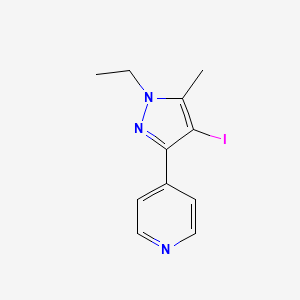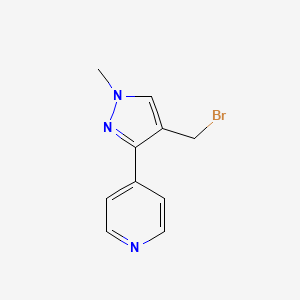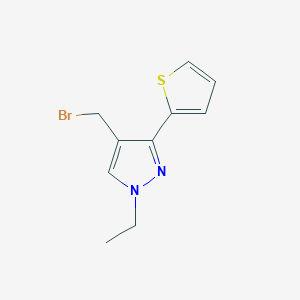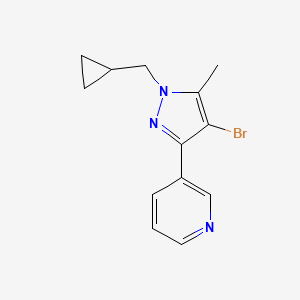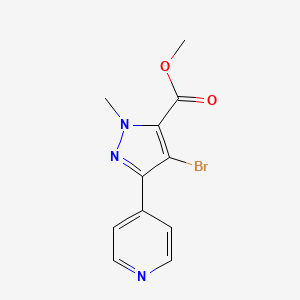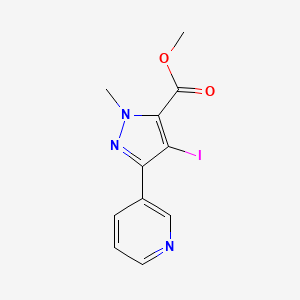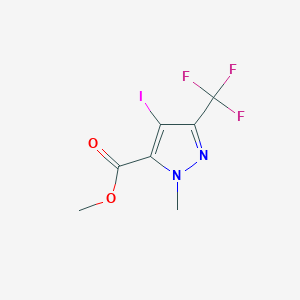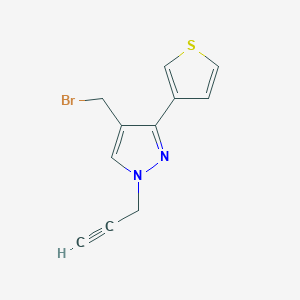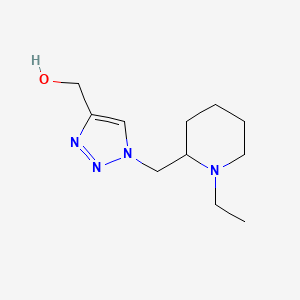
(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthetic Methodologies : Triazole derivatives, including those structurally similar to the compound , have been synthesized using various methodologies. For instance, the Dimroth rearrangement has been employed in the synthesis of triazole methanones, characterized by spectroscopic methods such as NMR, MS, and IR, indicating the compound's potential as an intermediate in synthetic organic chemistry (Ziqing Cao et al., 2008).
Structural Analysis
- Crystal Structure : The molecular structure and crystal packing of similar triazole derivatives have been determined through X-ray diffraction crystallography. This analysis reveals insights into intermolecular interactions, such as hydrogen bonding, which could be relevant for designing materials with specific properties (Heng-Shan Dong & Guoyong Huo, 2009).
Catalysis
- Catalytic Applications : Some triazole compounds have been explored as catalysts in chemical reactions. For example, a tris(triazolyl)methanol ligand forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently, showcasing the role of triazole derivatives in facilitating organic transformations (Salih Ozcubukcu et al., 2009).
Anticancer Activity
- Anticancer Potential : Research into triazole derivatives has also extended into the evaluation of their anticancer activities. Novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized and tested against human leukemia and hepatoma cells, demonstrating the potential of triazole-containing compounds in developing new anticancer agents (Hong-Ru Dong et al., 2017).
Molecular Interactions
- Hydrogen-Bonding Interactions : Studies have also explored the hydrogen-bonding interactions of triazole derivatives, which are crucial for understanding their behavior in various solvents and potential applications in creating luminescent materials (Shiqiang Bai et al., 2017).
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The exact mode of action would depend on the specific target of the compound. For example, if the compound acts as a ligand for a receptor, it might either activate or inhibit the receptor’s function, leading to changes in cellular signaling .
Biochemical pathways
Again, the affected pathways would depend on the compound’s specific target. Piperidine derivatives are involved in a wide range of biological processes, so the compound could potentially affect many different pathways .
Pharmacokinetics
The presence of the piperidine ring might influence these properties, as piperidine derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Various environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active in different tissue types, or its activity might be modulated by interactions with other drugs .
Properties
IUPAC Name |
[1-[(1-ethylpiperidin-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,11,16H,2-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHEIJTBQRLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


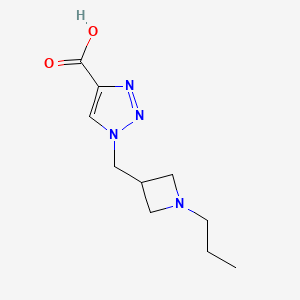


![7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481881.png)
